Eclanamine

Catalog No.
S589844
CAS No.
67450-44-6
M.F
C16H22Cl2N2O
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eclanamine

CAS Number

67450-44-6

Product Name

Eclanamine

IUPAC Name

N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide

Molecular Formula

C16H22Cl2N2O

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C16H22Cl2N2O/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1

InChI Key

YCRFSKUCDBJWLX-HUUCEWRRSA-N

SMILES

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl

Synonyms

eclanamine, eclanamine maleate

Canonical SMILES

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl

Eclanamine, scientifically known as (+−)-trans-3',4'-Dichloro-N-(2-(dimethylamino)cyclopentyl)propionanilide maleate, is a compound that has garnered attention for its potential pharmacological properties, particularly in the field of antidepressants. It is characterized by a complex structure that includes a dichloroaniline moiety and a dimethylamino group attached to a cyclopentane ring, which contributes to its unique biological activity and chemical reactivity.

. Notably, it can undergo oxidation, leading to the formation of oxidized derivatives under specific conditions. The primary synthesis pathway involves the reaction of cyclopentene oxide with dimethylamine to produce 2-(dimethylamino)cyclopentanol. This intermediate is then treated with methanesulfonyl chloride and sodium hydride in tetrahydrofuran, resulting in a methanesulfonyl ester. Subsequent reactions include condensation with 3,4-dichloroaniline and acylation with propionic anhydride, ultimately yielding Eclanamine maleate .

Eclanamine exhibits significant biological activity, particularly as an antidepressant. Its mechanism of action is believed to involve modulation of neurotransmitter systems in the brain, although specific pathways and effects are still under investigation. The compound is noted for its potential efficacy in treating depressive disorders, making it a subject of interest in pharmacological research .

The synthesis of Eclanamine typically follows these steps:

  • Formation of Intermediate: Cyclopentene oxide reacts with dimethylamine to form 2-(dimethylamino)cyclopentanol.
  • Methanesulfonylation: The alcohol intermediate is treated with methanesulfonyl chloride and sodium hydride to produce the methanesulfonyl ester.
  • Condensation Reaction: This ester undergoes condensation with 3,4-dichloroaniline in tetrahydrofuran.
  • Acylation: The resulting product is acylated using propionic anhydride.
  • Final Treatment: The final compound is treated with maleic acid to yield Eclanamine maleate .

Studies have indicated that Eclanamine interacts with various biological targets, which may include neurotransmitter receptors and transporters involved in mood regulation. Data from ChEMBL suggests that Eclanamine has predicted interactions with several classes of targets, enhancing its profile as a candidate for further pharmacological exploration .

Eclanamine shares structural similarities with several other compounds used in psychiatric medicine. Below are some similar compounds along with a brief comparison highlighting Eclanamine's uniqueness:

Compound NameStructure CharacteristicsUnique Aspects
FluoxetineSelective serotonin reuptake inhibitorPrimarily targets serotonin; different mechanism
VenlafaxineSerotonin-norepinephrine reuptake inhibitorDual-action on serotonin and norepinephrine
DuloxetineSimilar dual-action mechanismUsed for both depression and pain management
BupropionNorepinephrine-dopamine reuptake inhibitorDistinct mechanism focusing on dopamine

Eclanamine's distinct structure featuring a cyclopentane ring and dichlorophenyl group sets it apart from these compounds, potentially influencing its pharmacodynamics and therapeutic profile.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

328.1109187 g/mol

Monoisotopic Mass

328.1109187 g/mol

Heavy Atom Count

21

UNII

5Y67H9W4KQ

Wikipedia

Eclanamine

Dates

Modify: 2023-07-20

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